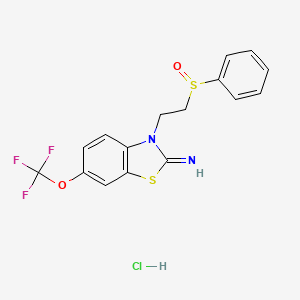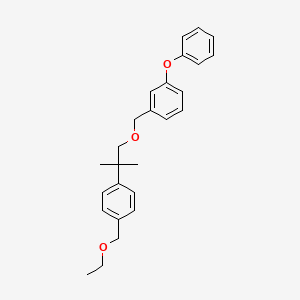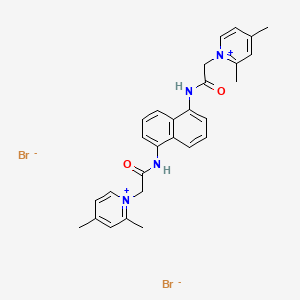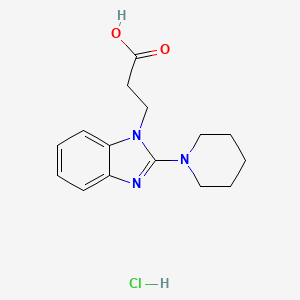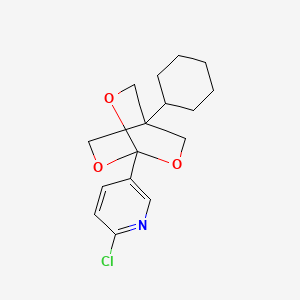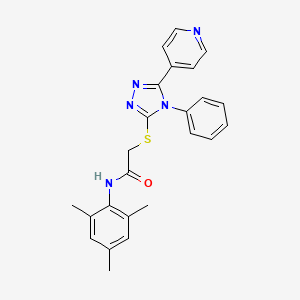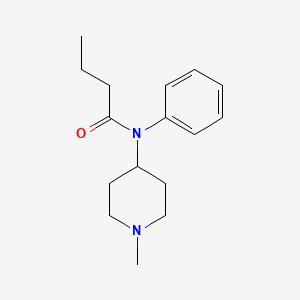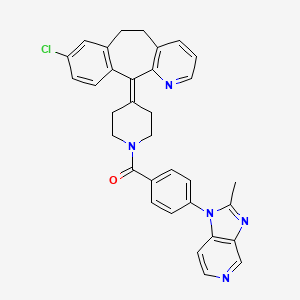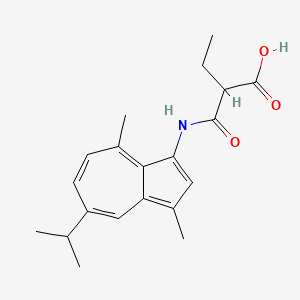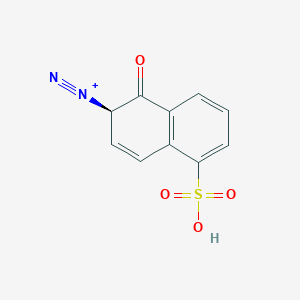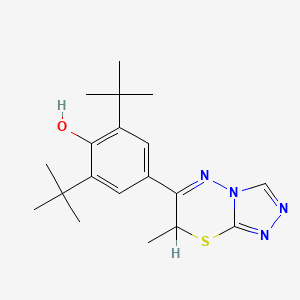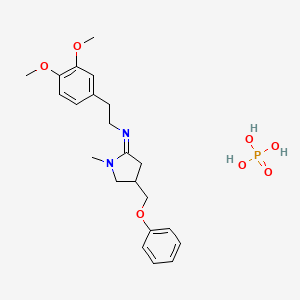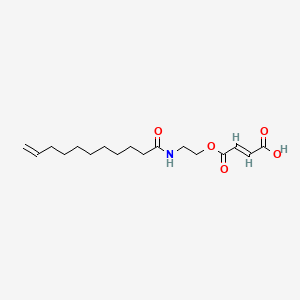
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester is a complex organic compound with a unique structure that combines elements of butenedioic acid and an amide linkage with an undecenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester typically involves the esterification of 2-butenedioic acid with an amine derivative. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor. The use of high-pressure and temperature conditions can enhance the reaction rate and yield. Purification of the final product is achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester
- Succinic acid
- Fumaric acid
- Maleic acid
Uniqueness
This compound is unique due to its specific ester and amide linkages combined with an undecenyl chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
75476-98-1 |
|---|---|
Formule moléculaire |
C17H27NO5 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(E)-4-oxo-4-[2-(undec-10-enoylamino)ethoxy]but-2-enoic acid |
InChI |
InChI=1S/C17H27NO5/c1-2-3-4-5-6-7-8-9-10-15(19)18-13-14-23-17(22)12-11-16(20)21/h2,11-12H,1,3-10,13-14H2,(H,18,19)(H,20,21)/b12-11+ |
Clé InChI |
PYWYRUGHEMNKNW-VAWYXSNFSA-N |
SMILES isomérique |
C=CCCCCCCCCC(=O)NCCOC(=O)/C=C/C(=O)O |
SMILES canonique |
C=CCCCCCCCCC(=O)NCCOC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


